molecular formula C8H16ClNO B2405838 endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1630906-34-1

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No.: B2405838
CAS No.: 1630906-34-1
M. Wt: 177.67
InChI Key: DHCPGMAVRSKIFC-AYNSSBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride: is a chemical compound with the molecular formula C8H15NO·HCl . It is a bicyclic amine that features a nitrogen atom within its structure, making it a significant compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: It can be reduced further to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a ruthenium complex catalyst is commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to interact with various biological molecules, potentially affecting neurotransmitter pathways and other biochemical processes .

Comparison with Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A similar compound with a benzyl group attached to the nitrogen atom.

    9-Azabicyclo[3.3.1]nonan-3-one: The precursor to endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPGMAVRSKIFC-PAFGHYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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